molecular formula C17H26ClNO B3025844 4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride CAS No. 850352-10-2

4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride

Cat. No. B3025844
CAS RN: 850352-10-2
M. Wt: 295.8 g/mol
InChI Key: NCXRGORRVNLFHB-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, commonly referred to as 4-MePPP, is a synthetic stimulant drug of the cathinone class. It is a derivative of methamphetamine and has similar effects, although it is not as potent. 4-MePPP was first synthesized in the 1960s, and since then it has become a popular research chemical due to its wide range of applications in scientific research.

Scientific Research Applications

Spectroscopic Identification and Derivatization

In a study by Nycz et al. (2016), novel hydrochloride salts of cathinones, including compounds similar to 4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, were identified. The study used GC-MS, IR, NMR, and other spectroscopic methods, demonstrating the potential of these methods in identifying and characterizing cathinones.

Monoamine Uptake Inhibition

Research by Meltzer et al. (2006) focused on the synthesis and biological evaluation of compounds, including analogues of 4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone. These compounds were found to be selective inhibitors of dopamine and norepinephrine transporters, which is significant for understanding neurotransmission and potential medical applications.

Analytical Method Development

Liu et al. (2017) conducted analytical characterization of cathinone derivatives, including 4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, using techniques like UHPLC-QTOF-MS and GC-MS. This study is crucial for the development of analytical methods in forensic toxicology.

Extraction and Equilibrium Studies

Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using different diluents, including 4-methyl-2-pentanone, which is structurally related to the compound . This research contributes to the understanding of extraction processes in pharmaceutical and biochemical industries.

Toxicometabolomics in Liver Microsomes

Manier et al. (2020) investigated the in vitro metabolism of synthetic cathinones in human liver microsomes. Their research provides insights into the toxicometabolomics of these compounds, which is essential for understanding their biological effects and potential risks.

properties

IUPAC Name

4-methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-13(2)12-16(18-10-4-5-11-18)17(19)15-8-6-14(3)7-9-15;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXRGORRVNLFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(C)C)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346155
Record name 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850352-10-2
Record name 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
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4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
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4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
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4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
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4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
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4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride

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